Fenoldopam, (S)-

Description

Historical Perspectives and Discovery of Fenoldopam (B1199677) (S)-

The development of Fenoldopam began with its synthesis by SmithKline & French as part of a program to create a selective dopamine (B1211576) D1 receptor agonist for treating conditions like hypertension and congestive heart failure. oup.compatsnap.com Initially, research focused on the racemic compound, which demonstrated a desirable capacity to lower blood pressure while preserving or even improving renal blood flow. nih.govoup.com

A critical turning point in the research trajectory of Fenoldopam was the recognition of its chiral nature. google.com Subsequent pharmacological investigations revealed that the two enantiomers possessed dramatically different biological activities. nih.gov Studies demonstrated that the primary therapeutic action of fenoldopam—selective D1 receptor agonism—resided almost entirely within the (R)-enantiomer. nih.govnih.gov In contrast, the (S)-enantiomer was found to be essentially inactive at this primary target receptor. nih.govfda.gov This discovery was pivotal, shifting the research focus towards understanding the stereospecific interactions of Fenoldopam and establishing the foundation for dedicated enantiomer research.

Rationale for Dedicated (S)-Enantiomer Research

The rationale for investigating (S)-Fenoldopam stems directly from the stereoselective nature of drug-receptor interactions. In chiral drug development, it is crucial to characterize the pharmacological profile of each enantiomer, as they can exhibit different potencies, efficacies, or even entirely different biological effects.

Overview of Fenoldopam, (S)- as a Pharmacological Tool

Given its established lack of significant activity at the D1 receptor, (S)-Fenoldopam has found a specific and important role as a pharmacological tool, primarily as a negative control in experimental research. nih.gov In studies designed to elucidate the mechanisms of the (R)-enantiomer or the racemic mixture, the (S)-enantiomer is used to demonstrate specificity.

Table 1: Comparative Receptor Affinity of Fenoldopam Enantiomers

| Enantiomer | Primary Target | Relative Affinity | Key Finding | Citation |

|---|---|---|---|---|

| (R)-Fenoldopam | Dopamine D1 Receptor | High | Responsible for the biological activity of the racemate. | pfizermedicalinformation.com |

| (S)-Fenoldopam | Dopamine D1 Receptor | ~250-fold lower than (R)-enantiomer | Considered essentially inactive at the D1 receptor. | drugbank.compfizermedicalinformation.com |

Current Research Landscape and Unexplored Avenues for Fenoldopam, (S)-

The current research landscape for Fenoldopam remains heavily focused on the clinical applications of the racemic mixture and the pharmacological superiority of the (R)-enantiomer. nih.govmdpi.com The (S)-enantiomer, having been characterized as inactive, has received comparatively little dedicated investigation for potential therapeutic applications.

However, recent advancements have occurred in the chemical synthesis of the molecule. A highly efficient method for preparing chiral tetrahydro-3-benzazepine motifs, including the synthesis of (S)-Fenoldopam, was disclosed in 2022 using iridium-catalyzed asymmetric hydrogenation. acs.org This development is significant as it provides a more accessible route to obtaining the pure (S)-enantiomer, which could facilitate further research.

The primary unexplored avenue for (S)-Fenoldopam lies in a more comprehensive characterization of its complete pharmacological profile. While its inactivity at the D1 receptor is well-established, its potential for low-affinity interactions with other receptors or off-target effects has not been exhaustively studied. Racemic Fenoldopam is known to have moderate affinity for α2-adrenoceptors, but the specific contribution of the (S)-enantiomer to this interaction is less clear. oup.com Future research could involve broader receptor screening panels to definitively map any potential biological interactions of (S)-Fenoldopam. Such studies would provide a more complete understanding of the entire racemic mixture and confirm whether the (S)-enantiomer is truly a pharmacologically inert component or if it possesses subtle activities yet to be discovered.

Table 2: Summary of Key Research Findings for Fenoldopam, (S)-

| Research Area | Finding | Implication | Citation |

|---|---|---|---|

| Receptor Binding | The (S)-enantiomer is essentially inactive at the D1 receptor. | Confirms that the therapeutic effects of racemic Fenoldopam are attributable to the (R)-enantiomer. | nih.govfda.gov |

| Pharmacological Activity | Does not produce the renal and systemic vasodilation seen with the (R)-enantiomer. | Useful as a negative control in experiments to ensure the specificity of the (R)-enantiomer's effects. | nih.gov |

| Asymmetric Synthesis | A highly efficient method for synthesizing (S)-Fenoldopam has been developed. | Facilitates access to the pure enantiomer for further research. | acs.org |

Structure

2D Structure

3D Structure

Properties

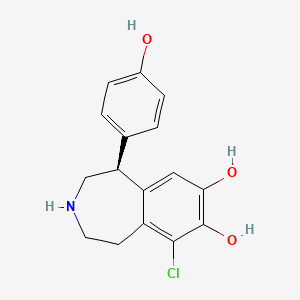

IUPAC Name |

(5S)-9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVURRHSHRRELCG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85145-23-9 | |

| Record name | Fenoldopam, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085145239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENOLDOPAM, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97BT14C36A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Receptor Pharmacology of Fenoldopam, S

Dopamine (B1211576) Receptor Subtype Selectivity and Affinity

D1-like Receptor Agonism Profile of Fenoldopam (B1199677), (S)-

Fenoldopam acts as a selective, partial agonist at D1-like dopamine receptors (D1 and D5). nih.govguidetopharmacology.orgnih.gov This interaction leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). pnas.orgoup.com The agonistic activity at these receptors, primarily located on vascular smooth muscle, results in vasodilation. acs.orgdrugcentral.org While the (R)-enantiomer is the principal driver of this effect, the (S)-enantiomer's contribution is significantly less pronounced due to its lower receptor affinity. guidetopharmacology.orgbiorxiv.org

Comparative Affinity of (S)-Fenoldopam versus (R)-Fenoldopam for D1-like Receptors

A stark difference exists in the affinity of the two enantiomers of fenoldopam for D1-like receptors. The (R)-isomer possesses an affinity that is approximately 250-fold higher than that of the (S)-isomer. rcsb.orgbiorxiv.org This disparity in affinity is the primary reason that the biological activity of the racemic mixture is almost entirely ascribed to (R)-fenoldopam. rcsb.orgrcsb.orgguidetopharmacology.org

Absence of Significant Affinity for D2-like Receptors

Fenoldopam demonstrates high selectivity for D1-like receptors over D2-like receptors (D2, D3, and D4). rcsb.orgrcsb.orgguidetopharmacology.org Research findings consistently indicate that fenoldopam has no significant affinity for D2-like dopamine receptors. rcsb.orgrcsb.orgnih.gov This lack of interaction with D2-like receptors contributes to its specific pharmacological profile, avoiding the effects typically associated with D2 receptor modulation.

Interactions with Adrenergic Receptors (α1, α2, β)

Fenoldopam's interaction with adrenergic receptors is characterized by a moderate affinity for α2-adrenoceptors, where it acts as an antagonist. rcsb.orgrcsb.orgguidetopharmacology.org In contrast, it exhibits no significant agonist or antagonist activity at α1 and β-adrenergic receptors. rcsb.orgrcsb.orgguidetopharmacology.org Some studies have noted weak α1-adrenoceptor antagonist activity. The interaction with α2-adrenoceptors is less potent than its primary action at D1-like receptors. acs.org

Absence of Affinity for 5HT1, 5HT2, and Muscarinic Receptors

The selectivity of fenoldopam is further highlighted by its lack of significant affinity for serotonin (B10506) (5HT1 and 5HT2) and muscarinic receptors. rcsb.orgrcsb.orgguidetopharmacology.orgnih.gov This specificity ensures that its pharmacological effects are primarily mediated through the dopaminergic and, to a lesser extent, the α2-adrenergic systems.

Ligand Binding Kinetics and Receptor Occupancy Studies

Detailed ligand binding kinetic studies specifically for the (S)-enantiomer of fenoldopam are not extensively available in the literature, largely due to its significantly lower affinity and pharmacological activity compared to the (R)-enantiomer. However, studies on racemic [3H]-fenoldopam provide insights into its binding characteristics at the D1 receptor.

Binding of [3H]-fenoldopam to rat kidney sections has been shown to be time-dependent, saturable, specific, and of high affinity. Scatchard plot analysis from these studies revealed a single class of receptors with an apparent dissociation constant (Kd) of 3.82 nM and a maximum binding capacity (Bmax) of 117 nM/mg of tissue. The binding reached its maximum at 60 minutes of incubation.

Cryo-electron microscopy studies of racemic fenoldopam bound to the human D1 receptor-Gs complex have provided structural insights and affinity data. These studies report a Kd of 28 nM and Ki values ranging from 1.2 to 1818 nM. rcsb.orgrcsb.org It is important to note that these values represent the binding of the racemic mixture, with the (R)-enantiomer being the predominant binder. Given the 250-fold lower affinity of (S)-fenoldopam, its dissociation constant would be expected to be substantially higher.

Table 1: Receptor Binding Affinity of Fenoldopam

| Receptor | Ligand | Affinity (Kd/Ki) | Source |

|---|---|---|---|

| D1-like | [3H]Fenoldopam (racemic) | Kd: 3.82 nM | |

| D1 | Fenoldopam (racemic) | Kd: 28 nM | rcsb.orgrcsb.org |

| D1 | Fenoldopam (racemic) | Ki: 1.2 - 1818 nM | rcsb.orgrcsb.org |

| α2 | Fenoldopam (racemic) | -log KB: 7.60 - 7.78 | |

| α1 | Fenoldopam (racemic) | -log KB: 5.41 |

Molecular Modeling and Docking Simulations of Fenoldopam, (S)-

Molecular modeling and docking simulations have become essential tools for understanding how ligands like fenoldopam interact with D1-like receptors at an atomic level. These computational approaches are significantly enhanced by high-resolution cryo-EM structures of the D1 receptor in its active state, bound to Gs proteins and various agonists, including fenoldopam (PDB IDs: 7CKW, 7X2C). rcsb.orgnih.govrcsb.org

Docking studies have elucidated the binding mode of fenoldopam within the orthosteric binding pocket of the D1R. nih.gov These models are further refined and validated by molecular dynamics (MD) simulations, which provide insights into the dynamic nature of the receptor-ligand interactions and the conformational changes associated with receptor activation. researchgate.netnih.gov

A remarkable finding from cryo-EM and subsequent analysis is the unusual binding of two fenoldopam molecules within the D1R binding site—one in the traditional orthosteric binding pocket (OBP) and a second in an extended binding pocket (EBP). researchgate.netrcsb.orgebi.ac.uk This dual-molecule binding is proposed to stabilize a broad receptor conformation that may be important for its specific signaling outcomes, a concept known as biased agonism. researchgate.netrcsb.org Computational analyses, including contact frequency analysis, help identify allosteric pathways within the receptor that are responsible for the positive allosteric effects of certain modulators in enhancing Gs protein coupling. researchgate.net These computational methods are crucial for rational drug design, allowing for the in-silico evaluation of novel compounds and the optimization of existing scaffolds to achieve desired affinity, selectivity, and functional activity at the D1 receptor. mdpi.com

The biological activity of fenoldopam is profoundly influenced by its stereochemistry. The molecule contains an asymmetric carbon and exists as a racemic mixture of (R)- and (S)-enantiomers. biorxiv.orgncats.iopfizermedicalinformation.comguidetopharmacology.org Pharmacological studies have unequivocally demonstrated that the (R)-isomer is responsible for the vast majority of the biological activity. ncats.iopfizermedicalinformation.comdrugbank.com The (R)-enantiomer exhibits an approximately 250-fold higher affinity for D1-like receptors compared to the (S)-enantiomer. ncats.iopfizermedicalinformation.comdrugbank.comgoogle.com In fact, the (S)-enantiomer is considered to be virtually inactive at the D1 receptor. biorxiv.org

Conformational analysis provides insight into why these stereoisomers have such different activities. The 1-phenylbenzazepine scaffold constrains the dopamine-like ethylamine (B1201723) side chain into a specific "cis-β-like" orientation. researchgate.net This constrained conformation is believed to place the key interacting groups—the catechol ring and the nitrogen atom—in a unique orientation within the receptor's binding pocket, which differs from that of more flexible agonists. researchgate.net Studies on conformationally restricted analogs of related compounds have shown that the ability of the molecule to adopt a specific binding orientation is critical for agonist activity. mcw.edu The precise three-dimensional arrangement dictated by the (R)-stereocenter allows for optimal interactions with key residues in the D1 receptor binding site, leading to efficient receptor activation. In contrast, the (S)-configuration presumably leads to a conformation that cannot engage these critical residues effectively, resulting in its lack of significant activity.

Computational Approaches to D1-like Receptor Interaction

Structural Requirements for D1-like Receptor Agonism in 1-Phenylbenzazepine Scaffold

The 1-phenylbenzazepine framework serves as a privileged scaffold for developing a wide range of D1-like receptor ligands, including full agonists, partial agonists like fenoldopam, and antagonists. nih.govresearchgate.net Extensive structure-activity relationship (SAR) studies have identified several key structural features that govern the affinity and functional activity of these compounds. nih.govmdpi.com

The catechol moiety, consisting of two adjacent hydroxyl groups on the benzazepine ring (at the C-7 and C-8 positions), is widely recognized as a critical requirement for agonist activity in the 1-phenylbenzazepine series. nih.govmdpi.comdb-thueringen.de This structural feature mimics the catechol group of the endogenous agonist, dopamine. It is believed that these hydroxyl groups form crucial hydrogen-bond interactions with serine residues located in the fifth transmembrane domain (TM5) of the D1 receptor, such as Ser198, Ser199, and Ser202. researchgate.netdb-thueringen.de These interactions are thought to be essential for stabilizing the active conformation of the receptor and initiating the downstream signaling cascade.

Beyond the essential catechol group, various other substituents on the 1-phenylbenzazepine scaffold significantly modulate D1 receptor affinity and selectivity.

C-3′ Methyl Group: The influence of a methyl group at the C-3′ position of the phenyl ring (Ring C) appears to be context-dependent. Some SAR studies have established that a C-3′ methyl group enhances D1R affinity. mdpi.com However, in a different series of 6-chloro-1-phenylbenzazepine analogs, the presence of the C-3′ methyl group was found to reduce D1R affinity compared to their demethylated counterparts. mdpi.com This suggests that its effect may be influenced by other substitutions on the scaffold.

6-Chloro Group: The presence of a chlorine atom at the C-6 position of the benzazepine ring is a common feature in potent ligands like fenoldopam. SAR studies indicate that this substitution generally enhances affinity for the D1 receptor. mdpi.com

N-Substituent: The substituent on the benzazepine nitrogen atom also plays a crucial role. For D1R affinity, the general trend observed is that an N-methyl group is preferred over an N-allyl group, which in turn is better than an unsubstituted nitrogen (N-H). mdpi.comresearchgate.net

Other Substitutions: Investigations into other positions have revealed that the C-8 position can tolerate certain hydrogen-bond donor groups, while C-4′ substituents like hydroxyl or methoxy (B1213986) groups did not significantly improve D1R affinity. mdpi.com These SAR studies are vital for fine-tuning the pharmacological profile of 1-phenylbenzazepine ligands. mdpi.comresearchgate.net

Table 1: Summary of Structure-Activity Relationships (SAR) for the 1-Phenylbenzazepine Scaffold at D1-like Receptors

| Structural Feature | Position | General Effect on D1R Affinity/Activity | Citation(s) |

|---|---|---|---|

| Catechol Moiety | C-7, C-8 | Essential for agonist activity; H-bonding with TM5 Serines. | nih.govmdpi.comdb-thueringen.de |

| Chloro Group | C-6 | Generally enhances affinity. | mdpi.com |

| Nitrogen Substituent | N-3 | Affinity Trend: N-Methyl > N-Allyl > N-H. | mdpi.comresearchgate.net |

| Methyl Group | C-3' | Enhances affinity in some series, but may reduce it in others. | mdpi.com |

| Hydroxy/Methoxy | C-4' | Does not significantly boost affinity. | mdpi.com |

Stereochemical Determinants of Activity

Studies have consistently shown that the (R)-enantiomer is responsible for the renal and systemic vasodilator activities associated with fenoldopam. nih.gov In contrast, the (S)-enantiomer is considered essentially inactive. fda.govnih.gov This difference in activity is a direct consequence of the stereospecific interaction between the enantiomers and the dopamine D1 receptor. The binding of the (R)-enantiomer to the D1 receptor initiates the downstream signaling cascade that leads to vasodilation. nih.gov

The stereoselectivity of fenoldopam's interaction with the D1 receptor has been demonstrated in various experimental models. In anesthetized, phenoxybenzamine-treated dogs, the renal and systemic vasodilator effects were shown to be properties of the (R)-enantiomer. nih.gov The activity of the (R)-enantiomer was competitively antagonized by a D1 antagonist, further confirming its mechanism of action is mediated through the stimulation of postganglionic D1 receptors. nih.gov

While the (R)-enantiomer is primarily responsible for the D1 receptor agonist activity, it has also been noted to possess weaker α2-adrenoceptor antagonist activity. medchemexpress.comnih.govoup.com However, the D1 receptor-mediated vasodilation occurs at significantly lower concentrations than those required for α2-adrenoceptor blockade. oup.com The (S)-enantiomer is largely inactive at the D1 receptor. nih.govbiorxiv.org

The metabolism of fenoldopam also exhibits stereoselectivity. nih.gov Studies using human liver preparations have shown that the R- and S-enantiomers are metabolized through different pathways, including glucuronidation, sulfation, and methylation. nih.gov

Table 1: Comparative Activity of Fenoldopam Enantiomers

| Enantiomer | D1 Receptor Affinity | Primary Pharmacological Activity |

| (R)-Fenoldopam | High (approx. 250-fold > (S)-isomer) pfizermedicalinformation.comdrugbank.comncats.io | D1 receptor agonist, responsible for renal and systemic vasodilation medchemexpress.comnih.gov |

| (S)-Fenoldopam | Low pfizermedicalinformation.comdrugbank.comncats.io | Essentially inactive fda.govnih.gov |

Intracellular Signaling Pathways Mediated by Fenoldopam, S

G-Protein Coupled Receptor Activation Cascades

Fenoldopam's primary mechanism of action begins with its binding to and activation of D1-like receptors. patsnap.comdrugbank.com These receptors are classic seven-transmembrane domain proteins that couple to heterotrimeric G-proteins. mdpi.com In the inactive state, the G-protein exists as a complex of Gα, Gβ, and Gγ subunits, with GDP bound to the Gα subunit. mdpi.com Upon agonist binding, such as with fenoldopam (B1199677), the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit. mdpi.com This event causes the dissociation of the Gα-GTP complex from the Gβγ dimer, both of which become active and can modulate downstream effector proteins. mdpi.com D1-like receptors primarily couple to the stimulatory G-protein, Gαs, which is a key initiator of the adenylyl cyclase pathway. ahajournals.orgnih.gov

Adenylyl Cyclase Activation and Cyclic AMP Generation

The quintessential signaling pathway activated by Fenoldopam through the D1-like receptor is the stimulation of adenylyl cyclase. patsnap.comnih.govnih.gov The activated Gαs subunit binds to and activates the enzyme adenylyl cyclase, which then catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). patsnap.comnih.govnih.gov This increase in intracellular cAMP is a central event in the cellular response to Fenoldopam. patsnap.comnih.gov

Studies have consistently demonstrated that Fenoldopam stimulates cAMP production in a concentration-dependent manner in various cell types, including cultured rat juxtaglomerular (JG) cells and renal proximal tubule cells. pnas.orgahajournals.org In fact, the efficacy of Fenoldopam in stimulating cAMP can be greater than that of dopamine (B1211576) itself, potentially because Fenoldopam is a selective D1-like agonist and does not have the opposing effects of D2-like receptor activation. ahajournals.org This targeted stimulation of the cAMP pathway is fundamental to the vasodilatory and renal effects of the compound. patsnap.com

Protein Kinase A (PKA) Pathway Modulation

The primary intracellular target for the newly generated cAMP is protein kinase A (PKA). nih.govnih.gov The binding of cAMP to the regulatory subunits of PKA leads to the release and activation of the catalytic subunits. nih.gov These active catalytic subunits then phosphorylate a variety of downstream target proteins on serine and threonine residues, thereby modulating their activity. nih.govnih.gov

The activation of PKA is a critical step that mediates many of Fenoldopam's effects. For instance, in vascular smooth muscle cells, PKA phosphorylates and inactivates myosin light-chain kinase (MLCK). nih.gov This inactivation prevents the phosphorylation of myosin, which is necessary for the cross-bridge formation with actin, leading to muscle relaxation and vasodilation. nih.gov Furthermore, research indicates that the PKA pathway is involved in the D1-like receptor-mediated inhibition of NADPH oxidase activity and can influence the proliferation of macrophages. karger.comnih.gov Studies have shown that PKA inhibitors can attenuate the effects of Fenoldopam, confirming the crucial role of this kinase in the signaling cascade. nih.govfrontiersin.org

Involvement of Phospholipase C and Phospholipase A2 Pathways

While the adenylyl cyclase pathway is the canonical signaling route for D1-like receptors, evidence demonstrates that Fenoldopam also modulates other phospholipase-based signaling pathways. ahajournals.orgconicet.gov.ar D1-like receptors have been shown to couple to phospholipase C (PLC) and phospholipase A2 (PLA2), often in a manner that is independent of or interacts with the adenylyl cyclase pathway. ahajournals.orgnih.govjci.org

Activation of D1-like receptors by agonists like Fenoldopam can stimulate PLC activity, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). ahajournals.orgconicet.gov.ar Furthermore, D1 receptor stimulation can activate PLA2, which releases arachidonic acid from membrane phospholipids. conicet.gov.arnih.govmolbiolcell.org In some tissues, like the rat medullary thick ascending limb, the inhibition of transport by Fenoldopam was not affected by PKA or PLC inhibitors but was significantly reduced by a PLA2 inhibitor. nih.gov This suggests that in certain contexts, the PLA2 pathway is the dominant signaling mechanism. nih.gov The signaling cascade can involve the metabolism of arachidonic acid by cytochrome P450 enzymes to produce metabolites like 20-HETE, which then acts as a downstream effector. nih.govmolbiolcell.org

Role of Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of serine/threonine kinases that are key players in various signaling cascades and can be activated downstream of both PLC and PLA2. ahajournals.orgahajournals.org The diacylglycerol (DAG) produced by PLC is a direct activator of conventional and novel PKC isoforms. conicet.gov.ar Research has established that Fenoldopam can stimulate PKC activity. ahajournals.orgphysiology.org For example, Fenoldopam increased PKC activity in human kidney-2 cells, an effect that was blocked by D1 receptor antagonists and PKC inhibitors. physiology.org

The interaction between the PKA and PKC pathways is complex and can involve cross-talk. nih.govnih.gov Studies show that D1 receptor-mediated signaling involves both PKA and PKC. nih.govnih.gov In some cases, PKA may act upstream of PKC. nih.govfrontiersin.org For instance, the D1 receptor-mediated inhibition of NADPH oxidase activity in human kidney cells involves a cross-talk mechanism where PKA activation leads to the subsequent activation of PKCθ. nih.govnih.gov Furthermore, studies in rat models have shown that D1-like agonists, including Fenoldopam, can differentially regulate the expression and translocation of specific PKC isoforms (e.g., PKC-δ, PKC-ζ, and PKC-θ) between normotensive and hypertensive states, suggesting a role for PKC in the nuanced physiological responses to Fenoldopam. ahajournals.org

Modulation of Redox-Sensitive Signaling Pathways

Fenoldopam has been shown to influence signaling pathways that are sensitive to the cellular redox state, particularly the NF-κB pathway. This modulation is significant in the context of inflammation and cellular injury.

NF-κB Signaling Pathway Modulation

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is centrally involved in inflammatory responses. nih.gov In a rat model of renal ischemia/reperfusion (I/R) injury, a condition associated with significant inflammation, treatment with Fenoldopam was found to prevent the activation of NF-κB DNA binding activity. nih.govtandfonline.com I/R injury induced the expression of 75 genes related to the NF-κB signaling pathway, and Fenoldopam treatment attenuated the induction of 72 of these genes. nih.gov

This inhibitory effect on the NF-κB pathway suggests that Fenoldopam has anti-inflammatory properties. nih.govtandfonline.comispub.com The mechanism appears to involve the inhibition of NF-κB's translocation to the nucleus, which is a critical step for its function as a transcription factor. nih.gov In diabetic septic mice, Fenoldopam also attenuated systemic inflammation by inhibiting the phosphorylation of p65NF-kB in the spleen. mdpi.com These findings indicate that Fenoldopam's therapeutic effects may extend beyond vasodilation to include the modulation of key inflammatory signaling pathways. tandfonline.comispub.com

Table 1: Summary of Fenoldopam's Effect on Intracellular Signaling Molecules

| Pathway Component | Effect of Fenoldopam | Key Research Finding | Citations |

| G-Protein Coupling | Activates D1-like GPCRs, promoting Gαs coupling | Stimulates [³⁵S]GTPγS binding, indicating G-protein activation. | tandfonline.com |

| Adenylyl Cyclase | Stimulates activity | Increases intracellular cAMP levels in a dose-dependent manner. | patsnap.comahajournals.org |

| Cyclic AMP (cAMP) | Increases intracellular concentration | Directly measured increase in cAMP production in renal cells. | pnas.orgahajournals.org |

| Protein Kinase A (PKA) | Activates PKA via cAMP | PKA inhibitors block downstream effects of Fenoldopam. | nih.govnih.govfrontiersin.org |

| Phospholipase C (PLC) | Stimulates activity in certain cells | D1-like agonists stimulate PLC activity in kidney cortex. | ahajournals.org |

| Phospholipase A2 (PLA2) | Stimulates activity | PLA2 inhibitors attenuate Fenoldopam's effects in specific tissues. | nih.govjci.org |

| Protein Kinase C (PKC) | Activates/Modulates specific isoforms | Increases PKC activity and differentially regulates PKC-δ, ζ, θ isoforms. | nih.govahajournals.orgphysiology.org |

| NF-κB | Inhibits activation and translocation | Prevents I/R-induced NF-κB DNA binding and downstream gene expression. | nih.govtandfonline.com |

Anti-oxidative Properties Research

Fenoldopam, (S)-, a selective dopamine D1 receptor agonist, has demonstrated notable anti-oxidative properties in various research contexts. mdpi.comnih.gov Its mechanism is linked to the modulation of pathways that control redox balance within cells. nih.govmdpi.com Studies have shown that dopamine D1-like receptors, which Fenoldopam activates, play a significant role in decreasing the production of reactive oxygen species (ROS). researchgate.net This is achieved in part through the inhibition of pro-oxidant enzymes like NADPH oxidase. researchgate.net

Anti-apoptotic Signaling Mechanisms

Fenoldopam, (S)- exhibits significant anti-apoptotic activity, particularly demonstrated in models of ischemia/reperfusion (I/R) injury. tandfonline.comtandfonline.com Research has established that Fenoldopam can attenuate I/R-induced apoptosis and the transcription of apoptosis-related genes. tandfonline.comtandfonline.com In a rat model of ischemic nephropathy, microarray analysis revealed that I/R injury induced 73 apoptosis-related genes, and treatment with Fenoldopam attenuated the expression of all 73 of these genes. tandfonline.comtandfonline.com This broad-spectrum inhibition of apoptotic gene expression suggests that Fenoldopam's anti-apoptotic effects are mediated through multiple core signaling pathways. tandfonline.comtandfonline.com The compound's anti-apoptotic role is also observed in its ability to enhance the survival of mesenchymal stem cells under oxidative stress by downregulating the expression of pro-apoptotic proteins like BAX. nih.gov Evidence strongly suggests that its anti-apoptotic activity is mediated via both the extrinsic TNF ligand-receptor pathway and the intrinsic Bcl-2 mediated mitochondrial pathway. tandfonline.comtandfonline.com

The extrinsic pathway of apoptosis is initiated by the binding of death ligands, such as Tumor Necrosis Factor (TNF), to their corresponding cell surface receptors. tandfonline.comphysiology.org This interaction triggers a signaling cascade that leads to the activation of initiator caspases, like pro-caspase-8, and subsequently, the executioner caspases that dismantle the cell. tandfonline.com

Research demonstrates that Fenoldopam, (S)- effectively modulates this pathway. In studies of I/R injury, Fenoldopam administration led to the reduced expression of genes belonging to the TNF ligand and receptor families. tandfonline.comtandfonline.com By downregulating the expression of these key initiating components, Fenoldopam inhibits the formation of the death-inducing signaling complex and the subsequent activation of the caspase cascade, thereby demonstrating an inhibitory effect on I/R-induced apoptosis and its associated inflammation. tandfonline.comtandfonline.com

The intrinsic apoptotic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the permeability of the mitochondrial outer membrane. physiology.orgresearchgate.netnih.gov A shift in the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family can lead to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade. physiology.orgresearchgate.net

Fenoldopam, (S)- has been shown to directly influence this mitochondrial pathway. tandfonline.com Studies on I/R injury revealed that Fenoldopam administration significantly reduced the enhanced expression of several Bcl-2 family genes. tandfonline.comtandfonline.com Specifically, the I/R-induced upregulation of the pro-apoptotic gene Bax and the anti-apoptotic genes Bcl2 and BclX was markedly reduced with Fenoldopam treatment. tandfonline.com This modulation of Bcl-2 family gene expression is a key mechanism behind Fenoldopam's anti-apoptotic effects. tandfonline.comtandfonline.com In mesenchymal stem cells subjected to oxidative stress, Fenoldopam treatment downregulated BAX expression and increased the mitochondrial membrane potential, further highlighting its role in modulating this pathway. nih.gov

Table 1: Effect of Fenoldopam, (S)- on Ischemia/Reperfusion (I/R) Injury-Induced Expression of Bcl-2 Family Genes

This table summarizes findings from a rat model of I/R injury, showing the modulatory effect of Fenoldopam on key apoptosis-related genes.

Data sourced from reference tandfonline.com.

| Gene | Function | Effect of I/R Injury | Effect of Fenoldopam, (S)- on I/R-Induced Expression |

| Bax | Pro-apoptotic | Enhanced Expression | Reduced |

| Bad | Pro-apoptotic | Enhanced Expression | Reduced |

| Bcl2 | Anti-apoptotic | Markedly Enhanced Expression | Significantly Reduced |

| BclX | Anti-apoptotic | Enhanced Expression | Reduced |

Extrinsic (TNF-ligand/receptor) Pathway Modulation

Effects on Primary Cilia-Mediated Mechanosensing and Intracellular Signaling

Fenoldopam, (S)- has been identified as a significant modulator of primary cilia, which are solitary, sensory organelles that act as mechanosensors on various cell types, including osteocytes and kidney epithelial cells. nih.govresearchgate.netresearchgate.net These cilia translate external mechanical stimuli, such as fluid flow, into intracellular signaling cascades. nih.govresearchgate.net Fenoldopam enhances cellular mechanosensitivity by directly impacting the structure and function of these organelles. nih.govresearchgate.net The mechanism is linked to the activation of dopamine D1-like receptors, which are localized to the primary cilium, initiating a G-protein coupled activation of adenylate cyclase. tandfonline.comnih.gov This leads to an increase in cyclic adenosine monophosphate (cAMP), which in turn promotes cilia elongation. nih.govphysiology.org

A primary effect of Fenoldopam, (S)- is the significant increase in the length of primary cilia. nih.govresearchgate.netwhiterose.ac.uk This has been observed in endothelial cells, kidney epithelial cells, and osteocytes. nih.govfrontiersin.org Research demonstrates that treating osteocytes with Fenoldopam leads to longer primary cilia, which directly correlates with enhanced mechanosensitivity. researchgate.netresearchgate.net It is hypothesized that longer cilia experience greater membrane strain in response to mechanical stimulation, which potentiates the activation of mechanotransduction events. nih.gov Fenoldopam treatment has been shown to increase the expression of adenylyl cyclase 6 (AC6), a key protein in primary cilia-mediated mechanotransduction, which supports its role in cilia elongation. nih.govresearchgate.net Furthermore, Fenoldopam was able to recover primary cilia formation and length in cells where ciliogenesis was previously impaired. researchgate.net

The modulation of primary cilia by Fenoldopam, (S)- has profound effects on intercellular communication, particularly in bone tissue. nih.govwhiterose.ac.uk Osteocytes are the primary mechanosensors in bone, and their primary cilia are critical for this function. nih.gov By increasing the length and sensitivity of osteocyte primary cilia, Fenoldopam potentiates their response to mechanical loading. nih.govresearchgate.netwhiterose.ac.uk

This enhanced mechanosensitivity in osteocytes promotes pro-osteogenic paracrine signaling to osteoblasts, the cells responsible for bone formation. nih.govresearchgate.net In vitro studies have demonstrated that osteocytes treated with Fenoldopam exhibit increased osteogenic signaling to osteoblasts. nih.gov This finding highlights the primary cilium as a therapeutic target for bone diseases. By pharmacologically targeting the primary cilium with Fenoldopam, it is possible to sensitize bone to mechanical stimulation and enhance load-induced bone formation. nih.govnih.gov This intercellular signaling cascade is attenuated when primary cilia formation or function is impaired, confirming the central role of cilia in this process. nih.gov

Pharmacological Activities and Preclinical Investigations of Fenoldopam, S

Vascular Physiological Effects in Animal Models

Systemic Vasodilatory Properties

Fenoldopam (B1199677), a selective dopamine (B1211576) D1-like receptor agonist, demonstrates significant systemic vasodilatory properties in various animal models. wikipedia.orgoup.comoup.com This vasodilation leads to a reduction in systemic vascular resistance and a subsequent decrease in blood pressure. wikipedia.orgoup.com Studies in conscious, spontaneously hypertensive rats (SHR) have shown that intravenous administration of fenoldopam produces a dose-dependent reduction in arterial pressure. nih.gov Similarly, in dogs, fenoldopam administration by oral and intravenous routes decreases blood pressure due to its vasodilatory action. fda.gov

The mechanism of this vasodilation is primarily attributed to the stimulation of postsynaptic D1-like dopamine receptors located in the peripheral vasculature. oup.comoup.com This activation leads to the relaxation of arterial smooth muscle. taylorandfrancis.com In pithed rabbits, intravenous infusion of fenoldopam resulted in dose-dependent decreases in mean arterial pressure. nih.gov The vasodilatory effects of fenoldopam are a property of its R-enantiomer, which is significantly more potent than the racemate, while the S-enantiomer is largely inactive. fda.govnih.gov

Table 1: Effects of Intravenous Fenoldopam on Systemic Hemodynamics in Animal Models

| Animal Model | Key Findings | Reference |

| Conscious Spontaneously Hypertensive Rats (SHR) | Dose-dependent reduction in arterial pressure. | nih.gov |

| Dogs | Decreased blood pressure via oral and I.V. routes. | fda.gov |

| Pithed Rabbits | Dose-dependent decreases in mean arterial pressure. | nih.gov |

Regional Vasodilation: Renal, Mesenteric, Coronary, Cerebral Vascular Beds

Fenoldopam exhibits pronounced vasodilatory effects in specific regional vascular beds, particularly those rich in D1-like dopamine receptors, such as the renal, mesenteric, coronary, and cerebral arteries. oup.compfizermedicalinformation.compfizermedicalinformation.comoup.com

Renal Vasodilation: Fenoldopam is a potent renal vasodilator in both dogs and rats, reducing renal vascular resistance and increasing renal blood flow. oup.com This effect is mediated through the activation of D1 receptors on the renal vasculature, including both afferent and efferent arterioles. oup.compfizermedicalinformation.compfizermedicalinformation.com Studies in dogs have demonstrated that fenoldopam-induced renal vasodilation is inhibited by selective D1 receptor antagonists. oup.com

Mesenteric Vasodilation: The mesenteric vascular bed shows significant reactivity to fenoldopam. nih.gov In conscious spontaneously hypertensive rats, fenoldopam produced substantial increases in mesenteric blood flow, with a maximal increase of 69 +/- 10%. nih.gov This indicates a pronounced vasodilator effect in the mesenteric circulation. nih.govresearchgate.net In neonatal pigs, fenoldopam was also found to reduce mesenteric vascular resistance. researchgate.net

Coronary Vasodilation: In animal models, fenoldopam has been shown to have direct vasodilating effects on coronary arteries. fda.govpfizermedicalinformation.compfizermedicalinformation.com In dogs, intracoronary administration of fenoldopam increased coronary blood flow, primarily due to vasodilation at lower doses. researchgate.net

Table 2: Regional Vasodilatory Effects of Fenoldopam in Animal Models

| Vascular Bed | Animal Model | Key Findings | Reference |

| Renal | Dogs, Rats | Potent vasodilation, reduced vascular resistance, increased blood flow. | oup.com |

| Mesenteric | Conscious Spontaneously Hypertensive Rats | Significant increase in blood flow (maximal 69 +/- 10%). | nih.gov |

| Coronary | Dogs | Increased coronary blood flow due to vasodilation. | researchgate.net |

Effects on Peripheral Vascular Resistance

Fenoldopam's primary mechanism for lowering blood pressure is through the reduction of peripheral vascular resistance. nih.gov This effect is a direct consequence of its agonistic activity at D1-like dopamine receptors, leading to arteriolar vasodilation. wikipedia.org

In pithed rabbits, intravenous infusion of fenoldopam elicited dose-dependent reductions in arterial resistance. nih.gov A study comparing the effects of fenoldopam on arterial and venous resistance found that it produced a similar degree of reduction in both, indicating it is both an arterial and a venous dilator. nih.gov

However, the response in all peripheral vascular beds is not uniform. For instance, in conscious spontaneously hypertensive rats, low doses of fenoldopam increased vascular resistance in the hindquarters, while higher doses caused a decrease. nih.gov This differential effect highlights the complexity of its action in various vascular territories.

Renal Physiological Effects in Animal Models

Fenoldopam exerts significant and beneficial effects on renal physiology in various animal models, primarily through its action as a selective D1-like dopamine receptor agonist. oup.comcambridge.org

Increased Renal Blood Flow and Renal Plasma Flow

A hallmark of fenoldopam's action is its ability to increase renal blood flow (RBF) and renal plasma flow (RPF). oup.comnih.govnih.govgoogle.com This effect has been consistently demonstrated in several animal species, including dogs and rats. oup.com

In dogs, fenoldopam has been shown to markedly increase blood flow through the kidney. nih.gov Studies in both healthy dogs and those with spontaneous chronic renal insufficiency have shown that fenoldopam increases renal plasma flow. oup.comcambridge.org For example, in dogs with normal renal function, RPF increased by 100% after fenoldopam administration. cambridge.org This increase in renal perfusion is maintained even at doses that cause a reduction in systemic blood pressure. oup.com

In spontaneously hypertensive rats, fenoldopam also increases renal blood flow. oup.comnih.gov The mechanism for this is the vasodilation of renal vasculature, which reduces renal vascular resistance. oup.comgoogle.com

Table 3: Effect of Fenoldopam on Renal Blood Flow and Plasma Flow in Animal Models

| Animal Model | Parameter | Key Findings | Reference |

| Dogs | Renal Blood Flow | Markedly increased. | nih.gov |

| Dogs | Renal Plasma Flow | Increased by 100% in dogs with normal renal function. | cambridge.org |

| Spontaneously Hypertensive Rats | Renal Blood Flow | Increased, even at doses that reduce blood pressure. | oup.comnih.gov |

Glomerular Filtration Rate (GFR) Dynamics

The effect of fenoldopam on the glomerular filtration rate (GFR) in animal models is more variable compared to its effects on renal blood flow. In many instances, particularly in animals with normal renal function, fenoldopam does not cause a significant change in GFR. oup.comnih.gov

In dogs, while fenoldopam produces a substantial increase in renal plasma flow, the increase in GFR is often not as pronounced or may be variable. oup.comfda.gov This disparity between the increase in renal blood flow and the relatively stable GFR leads to a reduction in the filtration fraction. oup.com

However, some studies have reported an increase in GFR. For instance, a study in healthy dogs demonstrated that a continuous intravenous infusion of fenoldopam resulted in a significant increase in GFR compared to a control infusion. nih.govnih.gov In this study, the median GFR increased from 2.71 mL/kg/min with the control to 3.33 mL/min/kg with fenoldopam. nih.govnih.gov

In animal models of drug-induced nephrotoxicity, fenoldopam has shown beneficial effects on GFR. For example, in rats with cyclosporine A-induced reductions in GFR, intravenous fenoldopam was able to prevent and reverse this decline. oup.com Similarly, in amphotericin B-treated dogs, fenoldopam increased the GFR. oup.com

Table 4: Fenoldopam's Effect on Glomerular Filtration Rate (GFR) in Animal Models

| Animal Model | Condition | Effect on GFR | Reference |

| Dogs | Healthy | Variable, often not markedly increased. | oup.comfda.gov |

| Healthy Dogs | Healthy | Significantly increased (median from 2.71 to 3.33 mL/kg/min). | nih.govnih.gov |

| Rats | Cyclosporine A-induced nephrotoxicity | Prevented and reversed GFR reduction. | oup.com |

| Dogs | Amphotericin B-treated | Increased GFR. | oup.com |

Natriuresis and Diuresis Mechanisms

Fenoldopam induces both natriuresis (excretion of sodium in urine) and diuresis (increased urine production) through its action on renal D1-like receptors. nih.govnih.govpediatriconcall.com These effects are multifaceted and involve both direct tubular actions and indirect hemodynamic changes.

In preclinical studies, fenoldopam's diuretic and natriuretic effects were observed. At higher doses in rats, these effects were accompanied by a decrease in blood pressure and an increase in glomerular filtration rate (GFR). However, at lower doses, fenoldopam-induced natriuresis and diuresis occurred without alterations in blood pressure, renal blood flow, or GFR, suggesting a direct effect on the renal tubules. This direct tubular effect is mediated by the activation of D1 receptors, as the selective D1 antagonist SCH 23390 can block these actions.

The mechanism of fenoldopam-induced natriuresis is also dependent on sodium balance. In animal models on a high-sodium diet, fenoldopam promotes natriuresis by inhibiting sodium transport in both the proximal and distal renal tubules. mdpi.comresearchgate.net Conversely, on a low-sodium diet, the natriuretic effect of fenoldopam is blunted due to increased activity of the renin-angiotensin system, which counteracts the D1-like receptor's inhibitory effect on sodium transport in the proximal tubule. mdpi.comresearchgate.net

Inhibition of Sodium Chloride Transport in Renal Tubules

Fenoldopam's natriuretic effect is fundamentally linked to its ability to inhibit sodium chloride transport in the renal tubules. mdpi.com By activating D1-like receptors, fenoldopam directly inhibits key sodium transporters. mdpi.com In human renal proximal tubule cells, fenoldopam has been shown to inhibit the activity of the sodium-hydrogen exchanger type 3 (NHE3) and the Na+/K+-ATPase pump. nih.gov This inhibition is a result of signaling cascades initiated by the D1-like receptors, involving both adenylyl cyclase and phospholipase C pathways. nih.gov

The inhibition of these transporters reduces the reabsorption of sodium from the tubular fluid back into the bloodstream, leading to increased sodium excretion. springermedizin.de The D1 receptor's inhibitory action extends to other transporters as well, including the sodium phosphate (B84403) cotransporter type 2 (NaPi2), the NaHCO3 exchanger (NBCE1), and the chloride-bicarbonate (Cl−/HCO3−) exchanger (SLC26A6). mdpi.com

Renin Secretion Modulation

Fenoldopam has been shown to modulate renin secretion. In preclinical studies, activation of D1 receptors by fenoldopam has been associated with an increase in renin secretion. oup.com This effect is believed to be mediated by D1 receptors located in the juxtaglomerular apparatus of the kidney. oup.com In studies with hypertensive patients, administration of fenoldopam led to an increase in plasma renin activity. nih.gov The modulation of renin secretion is a key aspect of the complex interplay between the dopaminergic and renin-angiotensin systems in regulating renal function and blood pressure. nih.gov

Attenuation of Angiotensin II-Induced Mesangial Cell Contraction

Fenoldopam has been demonstrated to counteract the effects of angiotensin II on glomerular mesangial cells. oup.com Angiotensin II, a potent vasoconstrictor, causes these cells to contract, which can reduce the glomerular filtration surface area and impair renal function. abdominalkey.com Preclinical evidence indicates that fenoldopam attenuates this angiotensin II-induced contraction. oup.com This action is likely mediated through the activation of D1 receptors present on the mesangial cells. oup.com By opposing the contractile effects of angiotensin II, fenoldopam may help to maintain glomerular function. oup.comnih.govnih.gov

Preclinical Renal Protection Studies (e.g., Ischemia/Reperfusion Injury)

Fenoldopam has shown promise as a renoprotective agent in various preclinical models of kidney injury, particularly in the context of ischemia/reperfusion (I/R) injury. mdpi.com I/R injury is a significant cause of acute kidney injury (AKI) and is characterized by a complex interplay of inflammation, oxidative stress, and cell death. mdpi.commdpi.com

In a rat model of unilateral renal I/R injury, treatment with fenoldopam was found to attenuate the inflammatory response in the distant, non-ischemic kidney. ispub.com Microarray analysis revealed that fenoldopam suppressed the induction of numerous genes involved in the NF-κB signaling pathway and angiogenesis, both of which are implicated in the inflammatory cascade following I/R. ispub.com

Further studies suggest that fenoldopam's protective effects may also involve the upregulation of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory and antioxidant properties. mdpi.com Preconditioning with fenoldopam has been shown to protect human tubular cells and rodent kidneys against cold-hypoxic injury, an effect linked to HO-1. mdpi.com These findings suggest that fenoldopam's renoprotective actions are multifactorial, involving the modulation of inflammatory pathways and the induction of protective enzymes. mdpi.comispub.com

Cardiovascular Dynamics in Preclinical Models

Fenoldopam's activation of D1-like receptors leads to significant changes in cardiovascular dynamics, primarily characterized by vasodilation and subsequent effects on heart rate and cardiac output. nih.govcapes.gov.br

Effects on Heart Rate and Cardiac Output in Animal Models

In various animal models, fenoldopam has been shown to influence both heart rate and cardiac output, though the effects can be dose-dependent and vary between species.

In anesthetized rats, all tested doses of fenoldopam reduced mean arterial pressure and arterial and venous resistance, leading to an increase in cardiac output. nih.gov At the highest dose, fenoldopam also caused an increase in heart rate. nih.gov

Studies in dogs have yielded more varied results. While very high doses of fenoldopam consistently cause hypotension and tachycardia, the effects of lower doses are less clear. nih.gov In one study with normotensive dogs, a dose of 0.2 μg/kg/min induced hypotension in most of the animals, while the same dose in pentobarbital-anesthetized dogs had no effect on blood pressure or heart rate. nih.gov

In neonatal foals, a high dose of fenoldopam resulted in a significant increase in heart rate and a decrease in blood pressure, whereas a low dose increased urine output without affecting systemic hemodynamics. researchgate.net Similarly, in adult horses, even low doses of fenoldopam increased heart rate, with higher doses also causing a drop in blood pressure. nih.govresearchgate.net

These findings indicate that fenoldopam's effects on heart rate are often a reflex response to the vasodilation and subsequent drop in blood pressure it induces. ahajournals.org The increase in cardiac output is a direct consequence of the reduced peripheral resistance. nih.gov

Table of Research Findings on Fenoldopam's Cardiovascular Effects in Animal Models

| Animal Model | Effect on Heart Rate | Effect on Cardiac Output | Reference |

|---|---|---|---|

| Anesthetized Rats | Increased at high doses | Increased at all tested doses | nih.gov |

| Normotensive Dogs | Tachycardia at very high doses | Not consistently reported | nih.gov |

| Neonatal Foals | Increased at high doses | Not significantly affected | researchgate.net |

| Adult Horses | Increased at low and high doses | Not specified | nih.govresearchgate.net |

Systemic Arterial Pressure Responses in Normotensive and Hypertensive Animal Models

Fenoldopam, a selective dopamine D1 receptor agonist, elicits distinct systemic arterial pressure responses in both normotensive and hypertensive animal models. mdpi.comoup.com Its primary action involves vasodilation, particularly in the renal, mesenteric, and coronary vascular beds, leading to a reduction in peripheral vascular resistance. mdpi.comnih.govnih.gov

In normotensive animals, lower doses of fenoldopam typically increase renal blood flow without a significant impact on systemic arterial pressure. oup.com As the dosage increases, a reduction in systemic arterial pressure is observed, while renal perfusion is maintained or even enhanced. oup.com Studies in normotensive neonatal foals revealed that a high dose of fenoldopam resulted in a significant decrease in mean, systolic, and diastolic arterial blood pressure, accompanied by an increase in heart rate. nih.govresearchgate.net Conversely, a low dose did not affect systemic hemodynamics but did increase urine output. nih.govresearchgate.net In anesthetized dogs, fenoldopam has been shown to increase renal blood flow without altering blood pressure at certain doses. researchgate.net

In hypertensive animal models, such as the spontaneously hypertensive rat, lower doses of fenoldopam are required to produce a hypotensive effect compared to their normotensive counterparts. oup.com Despite the reduction in blood pressure, fenoldopam still effectively increases renal blood flow in these models. oup.com Intravenous administration of fenoldopam in various animal species has been shown to lower arterial pressure and total peripheral resistance. nih.gov For instance, in pithed rabbits, fenoldopam infusion dose-dependently decreased mean arterial pressure. nih.gov

Table 1: Effects of Fenoldopam on Systemic Arterial Pressure in Animal Models

| Animal Model | Blood Pressure Status | Fenoldopam Dose | Effect on Systemic Arterial Pressure | Reference |

|---|---|---|---|---|

| Neonatal Foals | Normotensive | High | Decrease | nih.govresearchgate.net |

| Neonatal Foals | Normotensive | Low | No significant effect | nih.govresearchgate.net |

| Spontaneously Hypertensive Rat | Hypertensive | Low | Decrease | oup.com |

| Anesthetized Dogs | Normotensive | Varies | Increased renal blood flow without altering blood pressure at some doses | researchgate.net |

| Pithed Rabbits | Not specified | Varies (dose-dependent) | Decrease in mean arterial pressure | nih.gov |

Neuropharmacological Investigations of Peripheral Dopaminergic System

Ganglionic Transmission Modulation

Fenoldopam has been shown to modulate ganglionic transmission through its interaction with dopamine receptors located in sympathetic ganglia. researchgate.netnih.gov Studies in anesthetized dogs have demonstrated that fenoldopam can suppress sympathetic ganglionic neurotransmission. nih.gov This effect is believed to be mediated by the stimulation of presynaptic D1-like receptors within the ganglia, leading to a reduction in sympathetic tone. nih.gov

In isolated stellate ganglia of dogs, fenoldopam caused a concentration-dependent and reversible inhibition of ganglionic transmission, as evidenced by a decrease in the amplitude of the evoked compound postganglionic action potential. researchgate.net This inhibitory action of fenoldopam was antagonized by the DA-1 receptor antagonist R-sulpiride, but not by the DA-2 receptor antagonist S-sulpiride, indicating a DA-1 receptor-mediated mechanism. researchgate.net Interestingly, the selective DA-1 receptor antagonist SCH 23390 did not block the inhibitory effect of fenoldopam at the ganglia, suggesting that the ganglionic dopamine receptor activated by fenoldopam may be distinct from the vascular DA-1 receptor. researchgate.net

Further investigations in conscious, sinoaortic denervated dogs revealed that fenoldopam induced arterial hypotension and reduced plasma noradrenaline levels. nih.gov The use of pentolinium, a ganglionic blocker, suppressed the fenoldopam-induced decrease in sympathetic tone, further supporting a ganglionic site of action for the dopamine D1-like receptor. nih.gov The inability of fenoldopam to reduce the increase in sympathetic tone induced by nicotine (B1678760) suggests that a postsynaptic ganglionic location for this receptor is unlikely. nih.gov These findings strongly suggest a presynaptic location for the ganglionic dopamine D1-like receptor, where its stimulation results in the inhibition of neurotransmission. nih.govnih.gov

Sympathetic Nerve Activity Modulation

Fenoldopam modulates sympathetic nerve activity, primarily through its actions on peripheral dopamine receptors. nih.gov By stimulating presynaptic D1-like receptors in sympathetic ganglia, fenoldopam inhibits the release of norepinephrine, thereby reducing sympathetic outflow. nih.govnih.gov This leads to vasodilation and a decrease in blood pressure. nih.gov

In conscious, baroreflex-denervated dogs, fenoldopam administration resulted in a reduction in plasma noradrenaline levels, indicative of decreased sympathetic tone. nih.gov This effect was prevented by ganglionic blockade, confirming the involvement of sympathetic ganglia. nih.gov In the autoperfused hindlimb of the dog, fenoldopam produced a marked inhibition of vasoconstriction induced by sympathetic nerve stimulation. nih.gov This effect was partially antagonized by a selective DA-1 receptor antagonist. nih.gov

It is important to note that at higher concentrations, fenoldopam can also exhibit α2-adrenoceptor antagonist properties, which could contribute to the modulation of sympathetic activity. nih.gov However, its primary mechanism for reducing sympathetic nerve activity in preclinical models appears to be through the activation of presynaptic D1-like receptors in sympathetic ganglia.

Other Preclinical Physiological Studies

Anti-inflammatory Properties

Preclinical studies have indicated that fenoldopam possesses anti-inflammatory properties. mdpi.comnih.govresearchgate.net These effects may contribute to its protective actions in conditions such as ischemia-reperfusion injury. mdpi.com The anti-inflammatory potential of fenoldopam is thought to involve the suppression of pro-inflammatory cytokines. mdpi.comsoton.ac.uk

In a mouse model of acute kidney injury (AKI), mesenchymal stem cells (MSCs) treated with fenoldopam (FD-MSCs) exhibited improved anti-inflammatory potential compared to untreated MSCs. nih.gov This was demonstrated by a reduction in macrophage infiltration into the injured kidney and a decrease in the serum level of the pro-inflammatory cytokine TNF-α. nih.gov Macrophage infiltration is a key cellular mechanism driving inflammation in renal diseases like AKI. nih.gov

Furthermore, fenoldopam has been shown to preserve the phosphorylation and activation of AMP-activated protein kinase (AMPK) in macrophages, which can reduce the inflammatory cascade induced by lipopolysaccharide (LPS). soton.ac.uk This action was associated with a decrease in the release of pro-inflammatory cytokines such as TNF-α and MIP-2. soton.ac.uk These findings suggest that fenoldopam's anti-inflammatory effects are mediated, at least in part, by its ability to modulate key signaling pathways involved in the inflammatory response.

Potential Influence on Bone Homeostasis and Osteogenesis

Emerging preclinical evidence suggests that fenoldopam may have a positive influence on bone homeostasis and osteogenesis. nih.govresearchgate.net This effect appears to be linked to its ability to modulate primary cilia, which are sensory organelles on bone cells that play a crucial role in mechanotransduction. nih.govresearchgate.net

In vitro studies have shown that fenoldopam treatment can lengthen osteocyte primary cilia, which enhances their mechanosensitivity and promotes pro-osteogenic paracrine signaling to osteoblasts. nih.govresearchgate.net This enhanced signaling leads to increased expression of osteogenic markers like osteopontin (B1167477) (OPN) and dentin matrix protein 1 (DMP1) in osteoblasts. nih.gov

Furthermore, in vivo studies using a mouse model of load-induced bone formation have demonstrated that fenoldopam treatment can sensitize bones to mechanical stimulation in both healthy and osteoporotic mice. nih.govresearchgate.net This suggests that fenoldopam could potentially enhance the bone-forming response to mechanical loading. researchgate.net Interestingly, treating macrophages with fenoldopam has been shown to significantly reduce the expression of osteoclast marker genes and inhibit osteoclast differentiation, a process that involves the gradual disappearance of primary cilia. nih.gov This indicates that fenoldopam may also influence bone resorption.

Metabolic Pathways and Preclinical Pharmacokinetics of Fenoldopam, S

Biotransformation Routes

The metabolism of fenoldopam (B1199677) is a critical aspect of its pharmacokinetic profile, characterized primarily by conjugation reactions rather than oxidative pathways. This extensive metabolism results in the formation of several inactive metabolites.

Conjugation Pathways: Methylation (Catechol O-methyl transferase), Glucuronidation, and Sulfation

Fenoldopam undergoes extensive metabolism through three primary conjugation pathways: methylation, glucuronidation, and sulfation. drugbank.compfizermedicalinformation.comdrugs.com Methylation is carried out by the enzyme Catechol-O-methyltransferase (COMT), which is a key enzyme in the metabolic pathway of catecholamines. google.comnih.govgoogle.com In addition to methylation, fenoldopam is also conjugated with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation). drugbank.compfizermedicalinformation.comdrugs.comnih.gov These conjugation processes transform fenoldopam into more water-soluble compounds, facilitating their excretion from the body. pfizermedicalinformation.com In human liver preparations, the metabolism of fenoldopam has been shown to be stereoselective for these conjugation pathways. nih.gov

Studies have indicated that these parallel metabolic routes lessen the likelihood of drug-drug interactions. nih.govfda.gov For instance, even when one pathway is inhibited, the others can compensate for the metabolism of fenoldopam. An example of this is the interaction with acetaminophen (B1664979), which also undergoes sulfation. nih.gov When administered concurrently, acetaminophen can compete for sulfation, leading to an increase in fenoldopam plasma concentrations. nih.gov

Absence of Cytochrome P450 Enzyme Involvement

A significant feature of fenoldopam's metabolism is the lack of involvement of the cytochrome P450 (CYP450) enzyme system. drugbank.compfizermedicalinformation.comdrugs.comgoogle.comnih.govfda.gov This is a notable characteristic, as the CYP450 system is responsible for the metabolism of a vast number of drugs, and interactions involving this system are a common source of adverse drug events. google.com The fact that fenoldopam is not metabolized by CYP450 enzymes minimizes the potential for metabolic drug-drug interactions with compounds that are substrates, inhibitors, or inducers of this system. drugs.comgoogle.com

Enantiomeric Metabolism Differences (R- vs S-isomer)

Fenoldopam is administered as a racemic mixture, containing both the R- and S-isomers. drugbank.compfizermedicalinformation.comnih.gov The R-isomer is the pharmacologically active enantiomer, exhibiting a much higher affinity for the dopamine (B1211576) D1-like receptors than the S-isomer. drugbank.compfizermedicalinformation.comgoogle.com

In vitro studies using human liver preparations have demonstrated stereoselective metabolism of the fenoldopam enantiomers. nih.govfda.gov The R-isomer is metabolized to fenoldopam-8-sulfate, 7-methoxy fenoldopam (7-MeO), 8-methoxy fenoldopam (8-MeO), and two glucuronidated products. nih.govfda.gov Conversely, the S-isomer is metabolized to fenoldopam-7-sulfate, a different unknown sulfated product, 7-MeO, 8-MeO, and two glucuronidated products. nih.govfda.gov While the formation of 7-MeO occurs at a similar rate for both isomers, its subsequent metabolism is stereospecific, being slower for the S-isomer of 7-MeO. nih.govfda.gov In terms of clearance, the R-enantiomer has a higher clearance rate (3.4 L/min) compared to the S-enantiomer (1.9 L/min), resulting in lower steady-state concentrations of the active R-isomer. fda.gov Despite these differences in metabolism and clearance, the elimination half-lives of the R- and S-isomers are similar, approximately 6.3 and 6.1 minutes, respectively. fda.gov

Excretion Pathways and Metabolite Identification in Animal Studies

Animal studies have been instrumental in elucidating the excretion pathways and identifying the metabolites of fenoldopam. Following administration of radiolabeled fenoldopam, the majority of the dose is excreted in the urine (approximately 90%), with the remainder eliminated in the feces (about 10%). drugbank.compfizermedicalinformation.com This indicates that renal excretion is the primary route of elimination for fenoldopam and its metabolites.

Only a small fraction, around 4%, of the administered dose is excreted as unchanged fenoldopam. drugbank.compfizermedicalinformation.com The vast majority is eliminated as conjugated metabolites, which have been shown to be pharmacologically inactive in animal models. pfizermedicalinformation.com In a study involving rats that received intravenous fenoldopam, glucuronide was identified as the major metabolite in plasma. nih.gov Another study in rats identified fenoldopam-glucuronide and fenoldopam-sulfate as major metabolites. researchgate.net

The primary metabolites identified in the urine of human subjects after receiving radiolabeled fenoldopam were conjugates of 7-methoxyfenoldopam (B1214144) (sulfate and glucuronide), 8-methoxyfenoldopam (B1203326) conjugates, and fenoldopam conjugates. fda.gov The 7-methoxy and 8-methoxy metabolites accounted for a significant portion of the cleared fenoldopam, suggesting they are the major metabolic products. fda.gov

Preclinical Absorption, Distribution, and Elimination (ADME) Studies

Blood-Brain Barrier Permeability in Animal Models

Preclinical studies in animal models have consistently shown that fenoldopam has very limited ability to cross the blood-brain barrier. pfizermedicalinformation.comdrugs.comnih.gov In radiolabeled studies conducted in rats, an extremely small fraction, no more than 0.005%, of the administered fenoldopam was found to have penetrated the blood-brain barrier. pfizermedicalinformation.comfda.govpfizer.com This low permeability suggests that the pharmacological effects of fenoldopam are primarily mediated by peripheral dopamine receptors, rather than central nervous system targets. nih.gov

Synthesis and Chemical Development Research of Fenoldopam, S

Stereoselective Synthesis Methodologies for (S)-Fenoldopam

The development of stereoselective methods to access individual enantiomers of fenoldopam (B1199677) is a significant area of research, driven by the desire to understand the distinct biological roles of each isomer and to improve therapeutic outcomes. A notable advancement in the asymmetric synthesis of chiral tetrahydro-3-benzazepine motifs, the core structure of fenoldopam, involves the use of iridium-catalyzed asymmetric hydrogenation.

A highly efficient N,P-ligated iridium complex has been demonstrated for the preparation of chiral tetrahydro-3-benzazepine motifs. researchgate.net This method utilizes the catalytic asymmetric hydrogenation of cyclic ene-carbamates. researchgate.netacs.org Substrates with both 1-aryl and 1-alkyl substituents have been successfully converted to their corresponding hydrogenated products with excellent enantioselectivity, ranging from 91–99% enantiomeric excess (ee), and in high isolated yields of 92–99%. acs.org

The synthetic utility of this methodology was showcased through the enantioselective preparation of (S)-trepipam and its application to the synthesis of (S)-fenoldopam. acs.org The process begins with the hydrogenation of a suitable ene-carbamate precursor (1s), which proceeds smoothly to yield the corresponding tetrahydro-3-benzazepine (2s) with an impressive 99% ee. acs.org A subsequent hydrogenation step in the presence of a Palladium on carbon (Pd/C) catalyst facilitates the cleavage of the Cbz-group, leading to an intermediate (2t) that can be further transformed into (S)-fenoldopam. acs.org The absolute configuration of the product was confirmed to be (S) by comparing the optical rotation of a related synthetic product, (S)-trepipam, with literature values. acs.org This iridium-catalyzed asymmetric hydrogenation represents a significant, scalable, and operationally simple route to enantioenriched (S)-fenoldopam. acs.org

Impurity Profiling and Control in Synthetic Routes

While specific literature detailing impurity profiling exclusively for the synthesis of (S)-fenoldopam is not extensively available, the principles of impurity control in the synthesis of chiral compounds and the racemic mixture provide a framework for understanding the potential impurities. In any synthetic route, impurities can arise from starting materials, reagents, intermediates, by-products, and degradation products.

For a stereoselective synthesis, crucial impurities to monitor and control include the unwanted enantiomer, in this case, (R)-fenoldopam. The enantiomeric excess (ee) is a critical quality attribute, and its determination is paramount. The iridium-catalyzed asymmetric hydrogenation method, for instance, reports a high ee of 99%, indicating a very low level of the (R)-enantiomer. acs.org

Other potential impurities could include residual starting materials, such as the ene-carbamate precursor, and intermediates from the synthetic sequence. The presence of residual catalysts, like iridium and palladium, must also be carefully monitored and controlled to meet stringent pharmaceutical standards. Solvents used in the reaction and purification steps are another source of potential impurities.

Degradation products can also form under various conditions. For fenoldopam, which contains catechol and amine functionalities, oxidation and other side reactions can lead to impurities. Therefore, control of reaction conditions, purification methods, and storage conditions are essential to minimize the formation of such impurities.

Development of Analytical Methods for (S)-Fenoldopam Purity and Isomeric Content

The accurate determination of the purity and isomeric content of (S)-fenoldopam is crucial for its characterization and quality control. High-performance liquid chromatography (HPLC) is a primary analytical technique for this purpose. The use of chiral stationary phases (CSPs) in HPLC allows for the direct separation of enantiomers.

Several commercial chiral stationary phases have been reviewed for their utility in separating clinical racemic drugs, and these can be applied to the analysis of fenoldopam enantiomers. tandfonline.com For example, a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been used for the resolution of β-blockers and could potentially be adapted for benzazepine derivatives like fenoldopam. tandfonline.com Another approach involves using an α1-acid glycoprotein (B1211001) (AGP) bonded stationary phase for the chiral separation of cationic drugs. tandfonline.com

Supercritical fluid chromatography (SFC) with chiral stationary phases has also been successfully employed to determine the enantiomeric excess of the products from the asymmetric hydrogenation synthesis of the chiral tetrahydro-3-benzazepine core of fenoldopam. acs.org

Beyond chromatographic methods, other analytical techniques are essential for comprehensive purity analysis. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and identify organic impurities.

Mass Spectrometry (MS): To determine the molecular weight and identify impurities and degradation products.

Elemental Analysis: To confirm the elemental composition of the compound.

Residual Solvent Analysis: Typically performed using gas chromatography (GC) to quantify any remaining solvents from the synthesis.

Heavy Metal Analysis: To ensure that levels of residual catalysts (e.g., iridium, palladium) are below acceptable limits.

Analogues and Derivatives of Fenoldopam, (S)-

The benzazepine scaffold of fenoldopam has been a fertile ground for medicinal chemistry research, leading to the design and synthesis of numerous analogues and derivatives to explore their therapeutic potential and to understand the structure-activity relationships at dopamine (B1211576) receptors.

Design and Synthesis of Novel D1-like Receptor Ligands

Research efforts have focused on modifying the fenoldopam structure to create novel ligands with varied affinities and selectivities for the D1-like receptors (D1 and D5). This includes the synthesis of halogen and methyl analogs of fenoldopam to probe the effects of substitution on the aromatic ring on renal vasodilator activity. acs.org The design of these analogues is often guided by computational modeling and a deep understanding of the dopamine receptor binding pocket.

Structure-Activity Relationship (SAR) Exploration of Benzazepine Scaffolds

The exploration of the structure-activity relationship (SAR) of the benzazepine scaffold is a continuous effort. Studies have investigated the impact of various structural modifications on the affinity and efficacy at D1-like receptors. For example, the synthesis of a series of 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols, which are analogues of fenoldopam, has provided valuable insights into how different substituents on the 1-aryl ring influence the biological activity. acs.org These studies are crucial for the rational design of new drug candidates with improved pharmacological profiles.

Development of Non-catechol D1R Agonists/Antagonists

A significant challenge with catechol-containing compounds like fenoldopam is their potential for metabolic instability. To address this, there has been a considerable effort in developing non-catechol D1 receptor (D1R) agonists and antagonists. These efforts aim to replace the metabolically labile catechol moiety with other functional groups that can still maintain the necessary interactions with the receptor for agonistic or antagonistic activity. This research area is critical for developing more drug-like molecules with improved pharmacokinetic properties.

Advanced Research Methodologies and Techniques

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of (S)-Fenoldopam has been extensively investigated using a variety of advanced research methodologies to elucidate its mechanism of action, receptor affinity, and metabolic fate. These techniques provide crucial data on the compound's interaction with biological systems at a molecular and cellular level.

Cell-Based Assays for Receptor Activation and Signaling